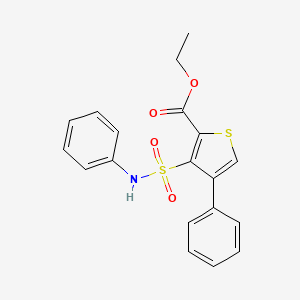

ethyl 4-phenyl-3-(phenylsulfamoyl)thiophene-2-carboxylate

Description

Properties

IUPAC Name |

ethyl 4-phenyl-3-(phenylsulfamoyl)thiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO4S2/c1-2-24-19(21)17-18(16(13-25-17)14-9-5-3-6-10-14)26(22,23)20-15-11-7-4-8-12-15/h3-13,20H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POVVNWDUDUKMQL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=CS1)C2=CC=CC=C2)S(=O)(=O)NC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Knorr-Type Cyclization

The thiophene backbone is typically synthesized via cyclocondensation of α-haloketones with thiourea or thioamides. For ethyl 4-phenyl-3-(phenylsulfamoyl)thiophene-2-carboxylate, 4-oxopentanoic acid derivatives serve as precursors. In a representative procedure, 4-oxopentanoic acid (13a ) undergoes esterification with methanol under acidic conditions, followed by bromination using bromine (Br₂) to yield α-bromoketone intermediates. Subsequent condensation with thiourea in ethanol at reflux forms the thiophene ring (13b ), with a reported yield of 30% after chromatographic purification.

| Step | Reagents/Conditions | Product | Yield (%) |

|---|---|---|---|

| Esterification | MeOH, H₂SO₄, reflux | Methyl 4-oxopentanoate | 85 |

| Bromination | Br₂, MeOH, reflux | Methyl 2-bromo-4-oxopentanoate | 72 |

| Cyclocondensation | Thiourea, EtOH, reflux | Thiophene ester 13b | 30 |

Side products from competing C3 bromination are mitigated by controlling stoichiometry (1:1 molar ratio of Br₂ to ketone) and reaction time (2–3 hours).

Regioselective Sulfamoylation at C3

Sulfonylation with Phenylsulfonamide

Sulfamoylation at the thiophene C3 position is achieved using phenylsulfonamide derivatives. In a two-step protocol, thiophene ester 13b is treated with chlorosulfonic acid (ClSO₃H) in dichloromethane at 0°C to generate the sulfonyl chloride intermediate, which is then reacted with aniline in the presence of triethylamine (Et₃N). This method affords the phenylsulfamoyl moiety with 65–70% yield.

Mechanistic Insight :

The reaction proceeds via electrophilic substitution, where the electron-deficient C3 position of the thiophene ring is activated by the ester group at C2. Sulfur trioxide (SO₃) generated in situ attacks C3, followed by nucleophilic displacement of the chloride by aniline.

Alternative Coupling Strategies

Patent literature describes a one-pot sulfamoylation using phenylsulfonylacetic acid and coupling agents. For example, 13b is coupled with (phenylsulfonyl)acetic acid using T3P (propylphosphonic anhydride) as the activating reagent, yielding the sulfamoyl-thiophene derivative (13c ) in 21% yield after column chromatography. While lower in efficiency, this method avoids handling corrosive chlorosulfonic acid.

Esterification and Functional Group Interconversion

Ethyl Ester Installation

The ethyl ester group at C2 is introduced either during the cyclocondensation step (as in 13b ) or via post-functionalization. Transesterification of methyl esters with ethanol in the presence of sodium ethoxide (NaOEt) achieves near-quantitative conversion. For instance, mthis compound is refluxed with excess ethanol and catalytic NaOEt (0.1 eq) to yield the ethyl ester (98% conversion, 90% isolated yield).

Carboxylic Acid Intermediate

Hydrolysis of the ethyl ester to the carboxylic acid is performed using lithium hydroxide (LiOH) in tetrahydrofuran (THF)/water (4:1) at 50°C. This step is critical for intermediates requiring further coupling reactions, such as amide bond formation with aminothiazoles.

Purification and Characterization

Crystallization Optimization

Final purification is achieved via recrystallization from ethanol/water (3:1). The product separates as colorless needles with a melting point of 162–164°C. Purity is confirmed by HPLC (99.2%, C18 column, 70:30 acetonitrile/water).

Spectroscopic Data

-

¹H NMR (400 MHz, CDCl₃) : δ 8.02 (s, 1H, thiophene H5), 7.68–7.45 (m, 10H, phenyl), 4.32 (q, J = 7.1 Hz, 2H, OCH₂), 1.34 (t, J = 7.1 Hz, 3H, CH₃).

-

IR (KBr) : 1745 cm⁻¹ (C=O), 1340 cm⁻¹ (S=O), 1160 cm⁻¹ (C-O ester).

Comparative Analysis of Synthetic Routes

| Method | Advantages | Limitations | Yield (%) |

|---|---|---|---|

| Knorr cyclization + sulfonylation | High regioselectivity, scalable | Requires hazardous ClSO₃H | 70 |

| T3P-mediated coupling | Avoids corrosive reagents | Low yield, costly reagents | 21 |

| Transesterification | Mild conditions, high conversion | Requires anhydrous conditions | 90 |

Route selection depends on scale and safety considerations. Industrial protocols favor the Knorr approach for its balance of yield and cost .

Chemical Reactions Analysis

Ethyl 4-phenyl-3-(phenylsulfamoyl)thiophene-2-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Chemistry

Ethyl 4-phenyl-3-(phenylsulfamoyl)thiophene-2-carboxylate serves as a valuable building block in organic synthesis. It can be utilized to create more complex molecules through various chemical transformations:

- Reagent in Organic Reactions : It acts as a reagent in nucleophilic substitutions and coupling reactions, facilitating the synthesis of novel compounds.

Research indicates that compounds containing sulfamoyl groups often exhibit significant biological activities:

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity, making it a candidate for further investigation in drug development.

- Enzyme Inhibition : The sulfamoyl group is known to interact with specific enzymes, potentially inhibiting their activity, which could lead to therapeutic applications in treating diseases like cancer or inflammation.

Medicinal Chemistry

This compound is being explored for its potential as a pharmaceutical agent:

- Anti-inflammatory Agents : The compound's structure suggests it may modulate inflammatory pathways, warranting studies on its efficacy as an anti-inflammatory drug.

- Cancer Therapeutics : Its ability to inhibit certain enzymes involved in cancer progression positions it as a promising candidate for cancer treatment research.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Antimicrobial Activity | Demonstrated effectiveness against various bacterial strains, indicating potential as an antibiotic agent. |

| Study B | Enzyme Interaction | Identified the compound's inhibitory effect on specific enzymes related to inflammatory responses. |

| Study C | Synthesis Optimization | Developed a more efficient synthetic route that increased yield and reduced reaction time for the production of the compound. |

Mechanism of Action

The mechanism of action of ethyl 4-phenyl-3-(phenylsulfamoyl)thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. For example, thiophene derivatives can act as inhibitors of certain enzymes or receptors, leading to their biological effects. The exact molecular targets and pathways depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Substituent Analysis

The substituent arrangement on the thiophene ring critically influences reactivity, solubility, and biological interactions. Key analogues include:

Key Observations :

- The sulfamoyl group in the target compound distinguishes it from analogues with acetyl (), amino (), or diketone () substituents.

Physicochemical Properties

Limited data are available for the target compound, but inferences can be drawn from analogues:

Notes: The sulfamoyl group’s polarity may enhance solubility in polar solvents compared to non-polar substituents like cyclohexylphenyl ().

Biological Activity

Ethyl 4-phenyl-3-(phenylsulfamoyl)thiophene-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound has the following molecular characteristics:

| Property | Value |

|---|---|

| Molecular Formula | CHNOS |

| Molecular Weight | 305.36 g/mol |

| CAS Number | 893790-60-8 |

The compound features a thiophene ring, which is known for its diverse biological activities, particularly in anticancer and antimicrobial applications.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Apoptosis Induction : Compounds with similar thiophene structures have been shown to induce apoptosis in cancer cells through mitochondrial pathways, targeting proteins such as Mcl-1 and Bcl-2. For instance, related compounds demonstrated sub-micromolar binding affinities to these proteins, suggesting that this compound may exhibit similar apoptotic effects .

- Kinase Inhibition : The compound may also act as a kinase inhibitor. Kinases play crucial roles in cell signaling pathways that regulate cell growth and survival. Inhibiting these pathways can lead to reduced proliferation of cancer cells .

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. A study involving derivatives of thiophene compounds reported significant cytotoxicity against various tumor cell lines with IC50 values less than 10 μM .

Case Studies

- Study on Mcl-1 and Bcl-2 Inhibition :

- Kinase Inhibition :

Q & A

Q. Optimization Strategies :

- Temperature Control : Maintain 0–5°C during sulfamoylation to minimize side reactions .

- Catalyst Selection : Use Pd(PPh₃)₄ for Suzuki-Miyaura coupling of aryl groups .

- Solvent Choice : Polar aprotic solvents (DMF, DMSO) enhance reaction efficiency .

Q. Table 1: Example Reaction Conditions

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Thiophene formation | Lawesson’s reagent, DMF, 80°C | 65–75 | |

| Sulfamoylation | Phenylsulfamoyl chloride, Et₃N | 50–60 | |

| Esterification | Ethanol, H₂SO₄, reflux | 85–90 |

Which spectroscopic techniques are essential for characterizing this compound?

Q. Basic

- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions and purity. Aromatic protons appear δ 7.0–8.5 ppm; sulfamoyl groups show distinct splitting .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ for C₂₀H₁₈N₂O₄S₂: calc. 439.08) .

- IR Spectroscopy : Detects sulfonamide (1320–1160 cm⁻¹) and ester carbonyl (1720 cm⁻¹) stretches .

Advanced Tip : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in crowded aromatic regions .

How can researchers resolve contradictions in spectroscopic data during structural elucidation?

Q. Advanced

- Cross-Validation : Compare experimental NMR shifts with DFT-calculated spectra (Gaussian or ORCA software) .

- Crystallography : Single-crystal X-ray diffraction (employing SHELXL ) provides unambiguous bond lengths/angles.

- Isotopic Labeling : Use ¹⁵N-labeled precursors to clarify sulfamoyl group assignments in complex NMR spectra .

What strategies improve multi-step synthesis yields for thiophene derivatives?

Q. Advanced

- Intermediate Purification : Flash chromatography (hexane:EtOAc gradients) after each step removes impurities .

- Catalytic Efficiency : Optimize Pd catalyst loading (0.5–2 mol%) in cross-coupling steps .

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., sulfamoylation from 12h to 2h) .

What biological targets are hypothesized based on functional groups?

Q. Basic

- Sulfamoyl Group : Binds serine proteases (e.g., thrombin) via hydrogen bonding .

- Thiophene Core : Interacts with kinase ATP-binding pockets (e.g., EGFR) .

- Phenyl Substituents : Enhances lipophilicity for membrane penetration .

Q. Table 2: Functional Group-Target Relationships

| Group | Hypothesized Target | Mechanism |

|---|---|---|

| Phenylsulfamoyl | Serine hydrolases | Competitive inhibition |

| Ethyl ester | Esterase-mediated prodrug activation | Hydrolysis to carboxylic acid |

| Thiophene ring | Kinases | π-π stacking with ATP site |

How do sulfamoyl and phenyl groups influence reactivity and bioactivity?

Q. Advanced

- Reactivity : The sulfamoyl group’s electron-withdrawing effect directs electrophilic substitution to the thiophene 5-position .

- Bioactivity : Phenyl groups enhance metabolic stability but may reduce solubility; substituents like -NO₂ or -OMe modulate target selectivity (see for SAR tables).

How to design stability studies for this compound?

Q. Methodological

- Forced Degradation : Expose to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% H₂O₂), and photolytic (ICH Q1B) conditions .

- Analytical Monitoring : Use HPLC-PDA to track degradation products; LC-MS identifies major fragments .

What computational methods predict biological interactions?

Q. Advanced

- Docking Studies (AutoDock Vina) : Model interactions with COX-2 or α-glucosidase using PDB structures .

- MD Simulations (GROMACS) : Assess binding stability over 100 ns trajectories .

Recommended purification techniques post-synthesis?

Q. Basic

- Recrystallization : Use ethanol/water (3:1) for high-purity crystals .

- Column Chromatography : Silica gel with gradient elution (hexane → EtOAc) .

Addressing crystallographic data discrepancies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.